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molecular formula C9H14O4 B1622753 Methyl 5,5-dimethyl-2,4-dioxohexanoate CAS No. 42957-17-5

Methyl 5,5-dimethyl-2,4-dioxohexanoate

Cat. No. B1622753
M. Wt: 186.2 g/mol
InChI Key: POITUNMGPFESML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04739104

Procedure details

198 g of methanolic sodium methyate solution (30% strength by weight) are added to 400 g of chlorobenzene. The methanol is distilled off at 65° C. in the course of 1 hour. The mixture is cooled to 10° C. and 118 g (1 mol) of molten oxalic acid dimethyl ester are introduced in the course of 1 hour. Thereafter, 100 g (1 mol) of pinacolin are allowed to run in and the mixture is subsequently stirred at room temperature for 15 minutes. It is heated, and the methanol formed in the reaction is distilled off in the course of 2 hours. Neutralisation with sulphuric acid, separation of the phases and distillation of the organic phase gives 165 g of pivaloylpyruvic acid methyl ester (87.8% of the theoretical yield). Purity: 99.0%.
Name
sodium methyate
Quantity
198 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
[Compound]
Name
molten
Quantity
118 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].ClC1C=CC=CC=1.CO[C:13](=[O:18])[C:14]([O:16][CH3:17])=[O:15].[CH3:19][C:20]([C:22]([CH3:25])([CH3:24])[CH3:23])=[O:21]>CO>[CH3:17][O:16][C:14](=[O:15])[C:13]([CH2:19][C:20](=[O:21])[C:22]([CH3:25])([CH3:24])[CH3:23])=[O:18] |f:0.1|

Inputs

Step One
Name
sodium methyate
Quantity
198 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
400 g
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Two
Name
molten
Quantity
118 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(=O)OC)=O
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
CC(=O)C(C)(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
is subsequently stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The methanol is distilled off at 65° C. in the course of 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
It is heated
DISTILLATION
Type
DISTILLATION
Details
is distilled off in the course of 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Neutralisation with sulphuric acid, separation of the phases and distillation of the organic phase

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(C(=O)CC(C(C)(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 165 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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